molecular formula C4H2BrClS B125382 4-Bromo-2-chlorothiophene CAS No. 32431-93-9

4-Bromo-2-chlorothiophene

Cat. No. B125382
CAS RN: 32431-93-9
M. Wt: 197.48 g/mol
InChI Key: FEDTVFXCDOSSOK-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorothiophene is a halogenated thiophene, a class of compounds that are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of bromine and chlorine substituents on the thiophene ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated thiophenes, such as 4-Bromo-2-chlorothiophene, often involves bromocyclization processes and functionalization reactions. For instance, an efficient bromocyclization of ortho-substituted arylmethyl sulfides can lead to the synthesis of polyhalogenated benzothiophenes, which are structurally related to 4-Bromo-2-chlorothiophene . Additionally, the synthesis of 2-bromo-4-alkylthiophenes through regioselective lithiation and subsequent quenching with bromine demonstrates the feasibility of introducing bromine atoms onto the thiophene ring .

Molecular Structure Analysis

The molecular structure of halogenated thiophenes can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was elucidated by X-ray crystallographic analysis . Similarly, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, providing insights into the conformation and geometry of such molecules .

Chemical Reactions Analysis

Halogenated thiophenes can undergo various chemical reactions, including cross-coupling reactions, which are pivotal for creating complex organic molecules. The Suzuki coupling reaction, for example, was used to synthesize a new thiophene derivative, indicating the reactivity of brominated thiophenes in such transformations . The presence of halogens on the thiophene ring can also influence the reactivity and selectivity of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chlorothiophene can be inferred from related halogenated thiophenes. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide information on the vibrational modes of the molecule, which are influenced by the presence of bromine and chlorine atoms . Computational methods, including density functional theory (DFT), can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity .

Scientific Research Applications

  • Synthesis of Functionalized Polyhalogenated Thiophene Derivatives

    • Application: “4-Bromo-2-chlorothiophene” is used in the synthesis of functionalized polyhalogenated thiophene derivatives . These derivatives have gained increased interest in many fields of science and industry .
    • Method: The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-diiodothiophenes, were obtained .
    • Results: Formyl derivatives of thiophenes served as the basis for the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
  • Preparation of Various Polyhalo-substituted Thiophene Carbaldehydes

    • Application: “4-Bromo-2-chlorothiophene” is used in the preparation of various polyhalo-substituted thiophene carbaldehydes .
    • Method: This is achieved via insertion of a carbene into C–H bonds of substituted thiophenes .
    • Results: The halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .
  • Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Application: “4-Bromo-2-chlorothiophene” can be used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
    • Method: The synthesis involves organometallic polycondensation strategies using nickel- and palladium-based catalytic systems . Techniques such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are used .
    • Results: The synthesis results in functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Preparation of Functionalized Thiophenes

    • Application: “4-Bromo-2-chlorothiophene” is used in the preparation of functionalized thiophenes . These functionalized thiophenes can be used as building blocks in numerous chemical transformations .
    • Method: The preparation involves the introduction of a second halogen atom into functionalized thiophene derivatives or functionalization of halogen-substituted thiophenes . The halogen dance (HD) reaction is utilized for preparation of iodothiophenes .
    • Results: The preparation results in a set of functionalized thiophenes, including aldehydes, acids, and 2,5-diiodothiophenes .

Safety And Hazards

4-Bromo-2-chlorothiophene is considered hazardous. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromo-2-cyanothiophene, a related compound, is an important intermediate in the synthesis of various chemicals and materials . The synthetic routes for its preparation have been extensively studied, and these methods could potentially be applied to 4-Bromo-2-chlorothiophene as well .

properties

IUPAC Name

4-bromo-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDTVFXCDOSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369159
Record name 4-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorothiophene

CAS RN

32431-93-9
Record name 4-Bromo-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-93-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chlorothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
… 3-bromothiophene with NCS (reflux 5 h in acetic acid) proceeded with very high selectivity in the 2-position, as the product contained much less than 1 % of 4bromo-2-chlorothiophene …
Number of citations: 21 actachemscand.org
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1996 - ACS Publications
… most likely to be 4-bromo-2-chlorothiophene, we acquired mass … and for suspected 4-bromo-2-chlorothiophene. (a) For 3-… (b) For 4-bromo-2-chlorothiophene: m/z 200 M + (30); 198 M …
Number of citations: 23 pubs.acs.org
BA Walker, ET Martin, MS Mubarak… - Journal of Electroanalytical …, 2018 - Elsevier
… a two-electron cleavage of the carbon–bromine bond to afford 2-chlorothiophene as the major product along with traces of 3-bromo-2-chlorothiophene and 4-bromo-2-chlorothiophene, …
Number of citations: 3 www.sciencedirect.com
S GRONOWITZ, B HOLM - ACTA CHEMICA SCANDINAVICA …, 1976 - actachemscand.org
… 4-Bromo-2-chlorothiophene has been prepared from 4-bromo-2-thienyllithium through the … with butyllithium followed by hydrolysis which gave 4-bromo-2-chlorothiophene in 63 % yield. …
Number of citations: 27 actachemscand.org
U Dettmeier, K Eichler, K Kühlein… - … Edition in English, 1987 - Wiley Online Library
… in the a-position of 5-bromo2-chlorothiophene migrates at 180-190C in the liquid phase to the thermodynamically more favorable 0-position with formation of 4-bromo-2-chlorothiophene…
Number of citations: 17 onlinelibrary.wiley.com
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
… The aminal itself was obtained via insertion of a nucleophilic carbene into 4-bromo-2-chlorothiophene (2c). All characteristics of aldehyde 3c coincide with those described by us earlier. …
Number of citations: 4 link.springer.com
JJ Douglas, H Albright, MJ Sevrin… - Angewandte Chemie …, 2015 - Wiley Online Library
… Specifically, employing coupling conditions originally introduced by Kobayashi and co-workers, 14 treatment of 4-bromo-2-chlorothiophene with superstoichiometric amounts of copper …
Number of citations: 153 onlinelibrary.wiley.com
G Koidan, A Hurieva, S Zahorulko… - European Journal of …, 2022 - Wiley Online Library
… Compound 2 c was prepared starting from 4-bromo-2-chlorothiophene by lithiation followed by treatment with trimethylchlorosilane to afford (3-bromo-5-chlorothiophen-2-yl)…
S Gronowitz, AB Hörnfeldt… - Synthetic Communications, 1973 - Taylor & Francis
… Thus 3-chlorothiophene and 4-bromo-2-chlorothiophene have been prepared in this way.” However, this method is rather inconvenient for synthesis on a small scale, and over-…
Number of citations: 19 www.tandfonline.com
C Christophersen, M Begtrup, S Ebdrup… - The Journal of …, 2003 - ACS Publications
… 4-Bromo-2-chlorothiophene can be prepared according to: Dettmeier, U.; Eichler, K.; Kühlein… 4-Bromo-2-chlorothiophene can be prepared according to: Dettmeier, U.; Eichler, K.; Kühlein…
Number of citations: 70 pubs.acs.org

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